An In-depth Technical Guide to 1-Bromo-2-(4-nitrophenoxy)benzene
An In-depth Technical Guide to 1-Bromo-2-(4-nitrophenoxy)benzene
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Introduction
1-Bromo-2-(4-nitrophenoxy)benzene, with CAS Registry Number 86607-76-3, is a diaryl ether of significant interest in the field of organic synthesis and medicinal chemistry.[1] Its structure, featuring a brominated phenyl ring linked to a nitrophenoxy moiety, presents a versatile scaffold for the development of novel chemical entities. The electron-withdrawing nature of the nitro group and the presence of a bromine atom at a strategic position offer multiple avenues for chemical modification, making it a valuable intermediate for the synthesis of more complex molecules. This guide provides a comprehensive technical overview of its synthesis, predicted physicochemical properties, reactivity, and potential applications, with a focus on the underlying chemical principles and experimental rationale.
Molecular Structure and Physicochemical Properties
The chemical structure of 1-Bromo-2-(4-nitrophenoxy)benzene is characterized by two phenyl rings connected by an ether linkage. One ring is substituted with a bromine atom at the ortho position relative to the ether bond, while the other ring bears a nitro group at the para position.
| Property | Predicted Value/Information | Source/Basis for Prediction |
| CAS Number | 86607-76-3 | [1] |
| Molecular Formula | C₁₂H₈BrNO₃ | Calculated |
| Molecular Weight | 294.10 g/mol | Calculated |
| Appearance | Expected to be a solid at room temperature | Based on similar diaryl ethers |
| Solubility | Predicted to be soluble in common organic solvents (e.g., DMSO, DMF, CH₂Cl₂, Ethyl Acetate) and poorly soluble in water | General solubility of diaryl ethers |
| Melting Point | Not experimentally determined; expected to be a crystalline solid with a defined melting point | Analogy to related structures |
| Boiling Point | Not experimentally determined; expected to be high due to molecular weight and polarity | Analogy to related structures |
Synthesis of 1-Bromo-2-(4-nitrophenoxy)benzene: The Ullmann Condensation
The most logical and established method for the synthesis of 1-Bromo-2-(4-nitrophenoxy)benzene is the Ullmann condensation. This reaction involves the copper-catalyzed coupling of an aryl halide with a phenol.[2][3] In this specific case, the reaction would proceed between 2-bromophenol and 1-bromo-4-nitrobenzene. The nitro group on the 1-bromo-4-nitrobenzene activates the aryl halide towards nucleophilic aromatic substitution, making this a favorable transformation.[4]
Reaction Scheme:
Caption: Ullmann condensation for the synthesis of 1-Bromo-2-(4-nitrophenoxy)benzene.
Detailed Experimental Protocol (Hypothetical)
This protocol is based on established procedures for the Ullmann diaryl ether synthesis and should be optimized for this specific transformation.
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Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-bromophenol (1.0 eq), 1-bromo-4-nitrobenzene (1.1 eq), potassium carbonate (2.0 eq), and a catalytic amount of copper(I) iodide (0.1 eq).
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Solvent Addition: Add a high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF) or pyridine to the flask. The solvent should be anhydrous to prevent side reactions.
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Reaction Conditions: The reaction mixture is heated to a temperature typically ranging from 120 to 160 °C and stirred vigorously. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and filtered to remove inorganic salts. The filtrate is then diluted with water and extracted with an organic solvent such as ethyl acetate.
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Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the pure 1-Bromo-2-(4-nitrophenoxy)benzene.
Predicted Spectral Data
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both rings.
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Aromatic Protons (Brominated Ring): The three protons on the brominated ring will likely appear as complex multiplets in the downfield region (δ 7.0-7.8 ppm) due to spin-spin coupling.
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Aromatic Protons (Nitrated Ring): The four protons on the nitrophenoxy ring will exhibit a characteristic AA'BB' system due to the para-substitution. The protons ortho to the nitro group are expected to be the most deshielded and will appear as a doublet around δ 8.2 ppm, while the protons meta to the nitro group will appear as a doublet around δ 7.1 ppm. For comparison, the protons of 1-bromo-4-nitrobenzene appear at approximately δ 8.10 and δ 7.69 ppm.[5]
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will show 12 distinct signals for the aromatic carbons.
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Carbons of the Brominated Ring: The carbon bearing the bromine atom (C-Br) will be shifted upfield compared to the other carbons. The carbon attached to the ether oxygen (C-O) will be significantly downfield.
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Carbons of the Nitrated Ring: The carbon attached to the nitro group (C-NO₂) will be significantly downfield, as will the carbon attached to the ether oxygen (C-O).
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule.
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C-O-C Stretch (Ether): A strong absorption band is expected in the region of 1250-1000 cm⁻¹.
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NO₂ Stretch (Nitro Group): Two strong absorption bands are anticipated, an asymmetric stretch around 1530-1500 cm⁻¹ and a symmetric stretch around 1350-1300 cm⁻¹.
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C-Br Stretch: A band in the fingerprint region, typically below 600 cm⁻¹.
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Aromatic C-H Stretch: Signals above 3000 cm⁻¹.
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Aromatic C=C Stretch: Bands in the 1600-1450 cm⁻¹ region.
Mass Spectrometry (Predicted)
The mass spectrum will show a molecular ion peak (M⁺) and a characteristic isotopic pattern for the presence of one bromine atom (M⁺ and M+2 peaks with approximately equal intensity). Key fragmentation patterns would likely involve the cleavage of the ether bond.
Reactivity and Potential Applications
The chemical reactivity of 1-Bromo-2-(4-nitrophenoxy)benzene is dictated by the interplay of its functional groups.
Caption: Reactivity and potential application pathways for 1-Bromo-2-(4-nitrophenoxy)benzene.
Cross-Coupling Reactions
The bromine atom serves as a handle for various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations. These reactions allow for the introduction of a wide range of substituents, including alkyl, aryl, and amino groups, providing access to a diverse library of compounds for drug discovery and materials science.
Reduction of the Nitro Group
The nitro group can be readily reduced to an amine using standard reducing agents like tin(II) chloride or catalytic hydrogenation. The resulting aminophenoxybenzene derivative is a valuable building block for the synthesis of pharmaceuticals, dyes, and polymers. The presence of the bromine atom allows for further functionalization either before or after the reduction of the nitro group.
Potential Applications in Drug Discovery
The diaryl ether motif is a common feature in many biologically active molecules. The ability to functionalize both aromatic rings of 1-Bromo-2-(4-nitrophenoxy)benzene makes it an attractive starting material for the synthesis of novel therapeutic agents. Nitroaromatic compounds themselves have been investigated for their roles in developing bioreductive drugs and fluorescent imaging agents for tumor hypoxia.[6]
Safety and Handling
While a specific safety data sheet (SDS) for 1-Bromo-2-(4-nitrophenoxy)benzene is not widely available, the safety precautions should be based on the known hazards of its structural analogs, such as 1-bromo-2-nitrobenzene and 1-bromo-4-nitrobenzene.[7][8][9]
-
General Handling: Handle in a well-ventilated area, preferably in a chemical fume hood.[10] Avoid inhalation of dust and contact with skin and eyes.[8] Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.[9]
-
Health Hazards: This compound is expected to be harmful if swallowed, inhaled, or absorbed through the skin.[7][10] It may cause skin and eye irritation.[9] Prolonged or repeated exposure may cause organ damage.[7]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and strong bases.[7][8]
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
1-Bromo-2-(4-nitrophenoxy)benzene is a valuable, albeit undercharacterized, synthetic intermediate. Its synthesis via the Ullmann condensation is a well-established and reliable method. The presence of orthogonal reactive sites—the bromine atom for cross-coupling and the nitro group for reduction—provides a powerful platform for the generation of diverse molecular architectures. This guide, by consolidating known chemical principles and data from related compounds, offers a solid foundation for researchers to explore the full potential of this versatile molecule in their scientific endeavors. Further experimental investigation into its properties and reactivity is warranted to fully elucidate its utility in organic synthesis and drug discovery.
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